WZB117 WZB117 WZB-117 is a diester resulting from the formal condensation of the two hydroxy groups of 3-fluorocatechol with the carboxy groups of 3-hydroxybenzoic acid. It is an inhibitor of glucose transporter 1 (GLUT1) that suppresses tumour growth in mouse xenograft models. It has a role as an antineoplastic agent, a glucose transporter 1 inhibitor and a radiosensitizing agent. It is a diester, a member of phenols, a benzoate ester and a member of monofluorobenzenes. It is functionally related to a 3-hydroxybenzoic acid and a 3-fluorocatechol.
Brand Name: Vulcanchem
CAS No.: 1223397-11-2
VCID: VC0547276
InChI: InChI=1S/C20H13FO6/c21-16-8-3-9-17(26-19(24)12-4-1-6-14(22)10-12)18(16)27-20(25)13-5-2-7-15(23)11-13/h1-11,22-23H
SMILES: C1=CC(=CC(=C1)O)C(=O)OC2=C(C(=CC=C2)F)OC(=O)C3=CC(=CC=C3)O
Molecular Formula: C20H13FO6
Molecular Weight: 368.3 g/mol

WZB117

CAS No.: 1223397-11-2

Cat. No.: VC0547276

Molecular Formula: C20H13FO6

Molecular Weight: 368.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

WZB117 - 1223397-11-2

Specification

Description WZB-117 is a diester resulting from the formal condensation of the two hydroxy groups of 3-fluorocatechol with the carboxy groups of 3-hydroxybenzoic acid. It is an inhibitor of glucose transporter 1 (GLUT1) that suppresses tumour growth in mouse xenograft models. It has a role as an antineoplastic agent, a glucose transporter 1 inhibitor and a radiosensitizing agent. It is a diester, a member of phenols, a benzoate ester and a member of monofluorobenzenes. It is functionally related to a 3-hydroxybenzoic acid and a 3-fluorocatechol.
CAS No. 1223397-11-2
Molecular Formula C20H13FO6
Molecular Weight 368.3 g/mol
IUPAC Name [3-fluoro-2-(3-hydroxybenzoyl)oxyphenyl] 3-hydroxybenzoate
Standard InChI InChI=1S/C20H13FO6/c21-16-8-3-9-17(26-19(24)12-4-1-6-14(22)10-12)18(16)27-20(25)13-5-2-7-15(23)11-13/h1-11,22-23H
Standard InChI Key FRSWCCBXIHFKKY-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)O)C(=O)OC2=C(C(=CC=C2)F)OC(=O)C3=CC(=CC=C3)O
Canonical SMILES C1=CC(=CC(=C1)O)C(=O)OC2=C(C(=CC=C2)F)OC(=O)C3=CC(=CC=C3)O
Appearance Solid powder

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